(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(thiolan-3-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-6-8-1-3-10(5-8)9-2-4-12-7-9/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJNMYZERCDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either the activation or inhibition of these enzymes, thereby affecting metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell function. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound’s impact on metabolic flux and metabolite levels is an area of active research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes.
Biological Activity
(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a tetrahydrothiophene ring with a pyrrolidine moiety, which may contribute to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes, influencing various cellular signaling pathways. The compound's unique structure allows it to potentially inhibit or activate certain biological functions, which is still under investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, spiro-pyrrolidine derivatives have been reported to show moderate to strong cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 7.02 μM to 19.14 μM for various derivatives .
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound 7 | MCF-7 | 7.02 ± 0.6 | Very Strong |
| Compound 14 | MCF-7 | 8.97 ± 0.9 | Very Strong |
| Compound 4 | MCF-7 | 16.28 ± 1.7 | Strong |
| Compound 12 | MCF-7 | 19.14 ± 1.7 | Strong |
Antimicrobial Activity
In addition to anticancer properties, compounds derived from similar scaffolds have demonstrated antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria . The dual inhibitors of bacterial topoisomerases developed in recent research showed potent antibacterial activity against more than 100 strains, indicating a promising avenue for therapeutic development.
Study on Synthesis and Evaluation
A study published in the Journal of Heterocyclic Chemistry explored the synthesis of spiro-pyrrolidine thiophene derivatives and their biological evaluation . The synthesized compounds were characterized using spectroscopic methods and showed varying degrees of cytotoxicity, emphasizing the potential of these derivatives in cancer therapy.
Discovery of RORγt Modulators
Another study investigated the development of modulators for RORγt using tetrahydrothiophene derivatives . These compounds were evaluated for their binding affinity and modulatory activity, revealing promising results for future applications in treating autoimmune diseases.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogs
Key Observations:
Structural Variations: The target compound contains a saturated tetrahydrothiophene ring, which contrasts with aromatic substituents (e.g., fluorophenyl or fluoropyridinyl) in analogs. Sulfur in the tetrahydrothiophene group may enhance lipophilicity compared to oxygen or nitrogen-containing rings . HB085 (fluoropyridinyl analog) is commercially available, suggesting its utility in drug discovery. Its fluorine atom may improve metabolic stability compared to non-halogenated analogs . The fluorophenyl derivative exists as an oil (unlike crystalline solids), indicating lower melting points, which could affect formulation strategies .
Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are monitored as impurities in pharmaceuticals, underscoring the need for rigorous structural characterization .
Applications and Availability :
- HB085 is marketed in gram-scale quantities, reflecting demand in medicinal chemistry for building blocks .
- The fluorophenyl analog is cataloged with detailed physicochemical data (e.g., CAS number, PubChem CID), facilitating its use in high-throughput screening .
Research Findings and Implications
- Synthetic Accessibility : Analogs like HB085 and the fluorophenyl derivative are commercially available, implying established synthetic routes. The target compound’s tetrahydrothiophene substituent may require specialized methods for introducing sulfur-containing rings.
- Quality Control : Thiophene derivatives (e.g., from ) are monitored as impurities, highlighting the importance of analytical methods for structural confirmation .
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
A common approach to synthesize substituted pyrrolidines involves:
- Starting from commercially available or easily synthesized precursors such as amino acids or cyclic amines.
- Employing multistep synthesis to introduce substituents at the 3-position.
- Using protecting groups to manage functional group reactivity during transformations.
For example, a synthetic pathway to 2,4-disubstituted pyrrolidines demonstrated by Sjölin (2016) uses cheap and readily available starting materials, with late-stage modifications to introduce various functional groups including alcohols, nitriles, and halogens. This pathway avoids expensive catalysts and harsh conditions, favoring scalability and cost-effectiveness.
Installation of the Methanol Group
The methanol substituent at the 3-position of pyrrolidine can be introduced via:
- Reduction of a corresponding aldehyde or ketone intermediate.
- Hydroxymethylation reactions using formaldehyde and hydrogen in the presence of metal catalysts.
A patent describing the preparation of 1-methylpyrrolidine-3-ol involves reacting a pyrrolidine precursor with formaldehyde and hydrogen over a metal catalyst, followed by purification steps including distillation. This method could be adapted for the methanol substituent installation in related compounds.
Detailed Preparation Methodology
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring synthesis | Starting from amino acid derivatives or cyclic amines | Formation of pyrrolidine scaffold with protected functional groups |
| 2 | N-Alkylation | Alkylating agent: 3-bromotetrahydrothiophene or equivalent | Introduction of tetrahydrothiophene at nitrogen; requires base |
| 3 | Hydroxymethylation | Formaldehyde, H2, metal catalyst (e.g., Pd/C) | Installation of methanol group at 3-position via hydrogenation |
| 4 | Purification | Removal of catalyst, distillation, chromatography | Isolation of pure (1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol |
Catalysts and Conditions
- Metal catalysts such as palladium on carbon (Pd/C) or other transition metals facilitate hydrogenation and hydroxymethylation steps.
- Secondary amines may be used as additives to improve selectivity during hydrogenation.
- Solvents like tetrahydrofuran (THF), methanol, or ethyl acetate are common for these reactions.
- Temperature and pressure conditions are optimized to maximize yield and minimize side reactions.
Research Findings and Optimization
Catalyst Selection and Yield
Challenges in Selective Reduction
- Attempts to selectively reduce amide groups over ketones using various metal catalysts (Zn(OAc)2, Ru3(CO)12, Mo(CO)6) showed limited success, often resulting in low yields or side products.
- Borane reduction proved effective for simultaneous reduction of amide and ketone groups with high yield (up to 96%) and easier purification.
Oxidation and Side Reactions
- Oxidation of alcohol intermediates back to ketones faced challenges, with some oxidants causing unwanted chlorination or decomposition.
- Careful choice of oxidants (e.g., TEMPO with oxalyl chloride and DMSO) showed trace formation of desired products but requires further optimization.
Data Table: Summary of Key Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | 3-Bromotetrahydrothiophene, base, solvent | 75-85 | Requires inert atmosphere, careful base choice |
| Hydroxymethylation | Formaldehyde (1-5 eq), H2, Pd/C catalyst | 80-90 | Secondary amine additives improve yield |
| Amide and ketone reduction | Borane in THF, room temp | 96 | High yield, easy purification |
| Oxidation of alcohol | TEMPO, oxalyl chloride, DMSO | <20 | Side reactions observed; optimization needed |
Summary and Outlook
The preparation of this compound involves a multistep synthetic approach centered on pyrrolidine ring construction, N-alkylation with tetrahydrothiophene derivatives, and installation of the methanol substituent via catalytic hydroxymethylation. Research indicates that borane reduction is a highly effective method for reducing amide and ketone functionalities in intermediates, while selective oxidation remains challenging. Optimization of catalyst systems and reaction conditions is crucial for improving yields and scalability.
Future work may focus on:
- Developing more selective oxidation protocols.
- Exploring alternative catalysts for N-alkylation with better functional group tolerance.
- Expanding the synthetic methodology to access stereoisomerically pure compounds.
This comprehensive approach, supported by diverse research findings, provides a robust foundation for the efficient preparation of this compound suitable for pharmaceutical and chemical research applications.
Q & A
Q. How are degradation products identified under accelerated stability testing?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) .
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via accurate mass measurements and fragmentation libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
